Diphenyl(1-phenylimidazo[4,5,1-kl]phenoxazin-4-yl)phosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl(1-phenylimidazo[4,5,1-kl]phenoxazin-4-yl)phosphine oxide is a complex organic compound that belongs to the class of imidazole derivatives These compounds are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(1-phenylimidazo[4,5,1-kl]phenoxazin-4-yl)phosphine oxide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of industrial-scale reactors can be employed to produce large quantities of the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
Diphenyl(1-phenylimidazo[4,5,1-kl]phenoxazin-4-yl)phosphine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially leading to new derivatives with unique properties.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another, leading to the formation of new compounds
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxidation state derivatives, while substitution reactions could produce a variety of new compounds with different functional groups .
Scientific Research Applications
Diphenyl(1-phenylimidazo[4,5,1-kl]phenoxazin-4-yl)phosphine oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of Diphenyl(1-phenylimidazo[4,5,1-kl]phenoxazin-4-yl)phosphine oxide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives and phosphine oxide-containing molecules, such as:
Tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide: Known for its use in optoelectronic applications.
2,4,6-Tris(4-(1-phenyl-1H-benzo[d]imidazol)phenyl)-1,3,5-triazine: Used in the development of advanced materials for electronic devices.
Uniqueness
What sets Diphenyl(1-phenylimidazo[4,5,1-kl]phenoxazin-4-yl)phosphine oxide apart is its unique combination of the imidazole and phenoxazinyl groups with a phosphine oxide moiety. This structure imparts distinct electronic properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C31H21N2O2P |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
11-diphenylphosphoryl-15-phenyl-8-oxa-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaene |
InChI |
InChI=1S/C31H21N2O2P/c34-36(23-14-6-2-7-15-23,24-16-8-3-9-17-24)25-20-26-30-29(21-25)35-28-19-11-10-18-27(28)33(30)31(32-26)22-12-4-1-5-13-22/h1-21H |
InChI Key |
VLNVPLLUWOSDFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C4N2C5=CC=CC=C5OC4=CC(=C3)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.